molecular formula C14H15N3O2S B2931627 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705149-15-0

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2931627
CAS RN: 1705149-15-0
M. Wt: 289.35
InChI Key: CBLJUCOFXXAZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[3,4-d]pyrimidine is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms . Pyrimidines are part of many important biomolecules, such as DNA and RNA . Methanesulfonyl is a sulfonyl derivative, and it’s often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound like “6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” would likely involve a pyrimidine ring attached to a methanesulfonyl group .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, methanesulfonic acid, a related compound, is a colorless liquid .

Scientific Research Applications

Synthesis and Biological Activity

  • HMG-CoA Reductase Inhibition : A novel series of compounds related to the specified chemical structure were synthesized and evaluated for their potential to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One compound exhibited significant potency, suggesting potential applications in cholesterol management (Watanabe et al., 1997).

  • Antimicrobial Additives : Studies have shown the synthesis of heterocyclic compounds incorporating pyrimidine derivatives, which, when added to polyurethane varnishes and printing ink, exhibit strong antimicrobial effects. This suggests applications in coatings and inks to prevent microbial growth (El‐Wahab et al., 2015).

  • Halogen Bonding for Anion Recognition : Research involving methanesulfonyl-polarized halogen bonding indicates strong halide recognition capabilities in polar media. This innovative approach to anion binding highlights potential applications in molecular recognition and sensor design (Lohrman et al., 2019).

Chemical Synthesis and Modification

  • Novel Compound Synthesis : The chemical framework has been utilized in the synthesis of new compounds, demonstrating the versatility of pyrimidine derivatives in creating molecules with potential for various scientific applications, from medicinal chemistry to materials science (Le, 2014).

  • Modification of Pyrrolo[2,3-d]pyrimidines : A method based on C–H borylation followed by cross-coupling was developed to create biologically relevant pyrrolo[2,3-d]pyrimidine derivatives. This strategy enables the synthesis of a variety of compounds with potential biological activity, showcasing the chemical's role in facilitating complex synthetic routes (Klečka et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrimidine derivatives have shown anti-inflammatory effects .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and use. For example, methanesulfonic acid is corrosive and can cause burns and eye damage .

properties

IUPAC Name

6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJUCOFXXAZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

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